molecular formula C10H10ClF3N2O B2418478 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 1284108-82-2

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2418478
CAS No.: 1284108-82-2
M. Wt: 266.65
InChI Key: MYTGJJYAPLBTTJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a pyrrolidin-3-yloxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, pyrrolidine, and trifluoromethylating agents.

    Formation of Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with 3-chloropyridine under basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(pyrrolidin-3-yloxy)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.

Uniqueness

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research.

Properties

IUPAC Name

3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGJJYAPLBTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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